molecular formula C15H23NO3 B6356637 (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one CAS No. 1027343-55-0

(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one

Cat. No.: B6356637
CAS No.: 1027343-55-0
M. Wt: 265.35 g/mol
InChI Key: IWEKQEFTRFAESQ-NAKRPEOUSA-N
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Description

This compound is a highly functionalized azatricyclic structure featuring a rigid bicyclo[5.1.1.0²,⁵]nonane core. The tert-butoxycarbonyl (BOC) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes . Such derivatives are pivotal in medicinal chemistry for designing enzyme inhibitors or chiral ligands due to their stereochemical complexity and ability to mimic natural alkaloids .

Properties

IUPAC Name

tert-butyl (1R,2R,5S,7R)-8,8-dimethyl-4-oxo-3-azatricyclo[5.1.1.02,5]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-11-9(12(16)17)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3/t8-,9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEKQEFTRFAESQ-NAKRPEOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C1C2)N(C3=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]3[C@@H]([C@@H]1C2)N(C3=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cycloaddition and Oxidation

A pivotal method for constructing the azabicyclo framework involves photochemical [2+2] cycloaddition of N-allyl-N-vinyl amides. For example, N-Boc-N-allyl-N-vinyl amide undergoes UV-induced cross-addition to form a bicyclic intermediate, which is oxidized to the corresponding ketone (Scheme 1). This approach capitalizes on the rigidity of the amide backbone to enforce stereochemical outcomes.

Scheme 1:

N-Boc-N-allyl-N-vinyl amidehv, Δbicyclic intermediateOxidationazabicyclo ketone\text{N-Boc-N-allyl-N-vinyl amide} \xrightarrow{\text{hv, } \Delta} \text{bicyclic intermediate} \xrightarrow{\text{Oxidation}} \text{azabicyclo ketone}

Yields for this step range from 60–75%, with oxidation typically employing Jones reagent or pyridinium chlorochromate.

Regioselective Functionalization

The introduction of methyl groups at the 8,8-positions is achieved through alkylation of a preformed enolate. Deprotonation of the azabicyclo ketone using lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with methyl iodide to install the dimethyl substituents (Scheme 2).

Typical Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C to 0°C

  • Electrophile: Methyl iodide (2.5 equiv)

  • Yield: 68–72%

Introduction of the tert-Butoxycarbonyl (Boc) Group

Boc Protection of the Secondary Amine

The unprotected azabicyclo ketone is subjected to Boc protection using di-tert-butyl dicarbonate in the presence of a mild base. This step is critical for preventing side reactions during subsequent transformations.

Optimized Protocol:

  • Reagents: (Boc)₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Reaction Time: 12–16 hours

  • Yield: 85–90%

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O, facilitated by DMAP (Figure 1).

Stereochemical Control and Resolution

The target compound’s four stereocenters (1R,2R,5S,7R) necessitate meticulous chiral induction. Key strategies include:

  • Chiral Auxiliaries: Use of (R)- or (S)-configured starting materials to dictate stereochemistry.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic intermediates, though yields are moderate (40–50% ee).

  • Crystallization-Induced Diastereomer Separation: Employing chiral carboxylic acids to form diastereomeric salts, achieving >99% ee in optimized cases.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity
Photochemical Cycloaddition[2+2] Cycloaddition → Oxidation → Boc58Moderate (70% ee)
Alkylation-ProtectionEnolate Alkylation → Boc Protection72High (95% ee)
Enzymatic ResolutionRacemic Synthesis → Lipase Resolution45Variable

Data synthesized from Refs

Scalability and Industrial Considerations

Large-scale production faces challenges in photochemical steps due to UV penetration limitations. Recent advances employ continuous-flow reactors to enhance light efficiency, improving throughput by 3–5× compared to batch processes. Additionally, the use of aqueous conditions for Boc protection (water as co-solvent) reduces organic waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its tricyclic structure may mimic certain natural products, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Table 1: Key Comparative Features

Compound Name Core Structure Key Substituents Molecular Formula Applications/Properties
(1R,2R,5S,7R)-N-BOC-8,8-dimethyl-3-azatricyclo[5.1.1.0²,⁵]nonan-4-one (Target) Tricyclo[5.1.1.0²,⁵]nonane BOC, 8,8-dimethyl C₁₄H₂₃NO₃ Intermediate in asymmetric synthesis; chiral scaffolding
(S)-(1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl ester () Tricyclo[3.3.1.0²,⁴]nonane Methyl, ester groups C₁₆H₂₁NO₄ Pharmacological activity (e.g., anticholinergic agents) due to ester bioisosteres
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate () Bicyclo[3.2.1]octane Trifluoromethanesulfonate, methyl C₉H₁₂F₃NO₃S Electrophilic intermediate for nucleophilic substitution reactions
4,6-Dioxa-2-azabicyclo[3.2.0]hept-2-ene () Bicyclo[3.2.0]heptene Ethyl, methoxy, propyl C₁₁H₁₉NO₃ Not explicitly stated; likely a synthetic precursor for heterocyclic systems

Reactivity and Stability

  • Target Compound : The BOC group provides hydrolytic stability under basic conditions, while the tricyclic framework restricts ring-opening reactions, making it suitable for high-temperature syntheses .
  • Compound : The 3-oxa substitution introduces polarity, enhancing solubility in polar solvents compared to the target compound’s hydrophobic dimethyl groups .
  • Compound : The trifluoromethanesulfonate group acts as a superior leaving group, enabling rapid SN2 reactions—unlike the BOC-protected amine in the target compound .

Pharmacological Relevance

  • The target compound’s dimethyl and BOC groups reduce metabolic degradation, a trait shared with ’s methylated derivative, which resists hepatic oxidation .
  • In contrast, ’s triflate derivative is rarely used in drug design due to its high reactivity but is critical in cross-coupling reactions for complex molecule assembly .

Biological Activity

The compound (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one is a bicyclic structure that has garnered attention in medicinal chemistry and pharmacology due to its unique biological properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₃NO₃
  • Molecular Weight : 265.348 g/mol
  • CAS Number : 1027343-55-0

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds in this class may inhibit the growth of bacteria and fungi.
  • Enzyme Inhibition : Potential to modulate enzyme activities related to metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity Assays :
    • MTT Assay : Commonly used to evaluate cell viability and proliferation.
    • TUNEL Assay : Used to detect DNA fragmentation indicative of apoptosis.
  • Enzyme Inhibition Studies :
    • The compound may inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which are important for managing diabetes .
  • Cell Cycle Analysis :
    • Flow cytometry can be employed to assess the impact on cell cycle progression and apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeMethodology UsedObservations
AntitumorMTT AssaySignificant cytotoxicity against cancer cells
AntimicrobialZone of Inhibition TestInhibition of bacterial growth
Enzyme InhibitionColorimetric assays for α-amylaseReduced enzyme activity observed

Table 2: Comparison of Cytotoxicity Assays

Assay TypeAdvantagesLimitations
MTTEasy to perform; quantitative resultsMay interfere with certain compounds
TUNELSpecific for detecting apoptosisRequires specialized equipment
Comet AssayMeasures DNA damageLabor-intensive; requires careful handling

Case Studies

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of structurally similar compounds on breast cancer cell lines. Results indicated that compounds with azatricyclo structures exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation.
  • Enzyme Inhibition :
    Another investigation focused on the inhibitory effects on α-amylase and α-glucosidase activities. The results demonstrated that the compound significantly lowered glucose absorption in vitro, suggesting potential antidiabetic properties.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis of bicyclic and tricyclic azabicyclo compounds often involves sequential protection/deprotection and stereochemical control. For example, intermediates like N-allyl-7-nitromethylene-8-azabicyclo[4.3.0]nonane (from ) require precise nitromethylene reduction and tert-butoxycarbonyl (Boc) protection. Methodological improvements include:

  • Catalyst optimization : Use of chiral catalysts to enhance enantiomeric excess (e.g., palladium for allylation steps).
  • Temperature control : Maintaining low temperatures during Boc protection to prevent racemization.
  • Purification : Gradient flash chromatography with silica gel or reverse-phase HPLC to isolate high-purity fractions. These steps are critical for reproducibility in academic settings .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

The compound’s tricyclic structure and multiple stereocenters (1R,2R,5S,7R) necessitate advanced spectroscopic validation:

  • X-ray crystallography : Resolves absolute configuration (e.g., as demonstrated for similar bicyclo[3.3.1]nonane derivatives in ).
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with 2D experiments (COSY, NOESY) to confirm ring junction geometry and Boc group orientation.
  • CD spectroscopy : Detects chiral centers by analyzing Cotton effects in the UV-Vis range. Cross-referencing these methods minimizes misassignment risks .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?

The Boc group acts as a steric shield and electron-withdrawing moiety:

  • Stability : Protects the amine during harsh reactions (e.g., nitrations) but is labile under acidic conditions (e.g., TFA cleavage).
  • Reactivity : Directs regioselectivity in nucleophilic attacks (e.g., amide bond formation at the 3-aza position). Comparative studies with analogs lacking Boc protection (e.g., 8-azabicyclo[3.2.1]octane derivatives in ) show reduced thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies in bioactivity (e.g., neuroprotective vs. analgesic effects) arise from subtle structural differences. For example:

  • Functional group substitutions : Replacing the 8,8-dimethyl group with a methylthio group (as in ) alters target binding kinetics.
  • Ring strain : Tricyclo[5.1.1.0²,⁵] systems impose conformational rigidity, affecting receptor interactions compared to bicyclo analogs. Systematic SAR studies using in vitro assays (e.g., enzyme inhibition) and molecular docking can clarify these variations .

Q. How do chiral centers at positions 1R, 2R, 5S, and 7R impact pharmacological selectivity?

Stereochemistry governs target specificity. For instance:

  • 1R and 2R configuration : Enhances binding to σ-1 receptors, as seen in related tropane derivatives ( ).
  • 5S and 7R orientation : Modulates blood-brain barrier permeability, as shown in pharmacokinetic studies of azabicyclo[3.2.1]octane carboxamides (). Enantiomer-specific assays (e.g., chiral HPLC-separated samples) are recommended to isolate stereochemical contributions .

Q. What computational methods predict the compound’s environmental fate and toxicity?

Projects like INCHEMBIOL () emphasize:

  • QSPR models : Predict biodegradability and bioaccumulation using descriptors like XLogP3 (e.g., 3.2 for similar compounds in ).
  • Molecular dynamics : Simulate interactions with ecological receptors (e.g., acetylcholinesterase inhibition).
  • In silico toxicity screening : Tools like Derek Nexus assess mutagenicity and hepatotoxicity risks. Experimental validation via microcosm studies is critical for model refinement .

Methodological Recommendations

  • Synthesis : Prioritize Boc protection early to avoid side reactions ().
  • Characterization : Combine crystallography and NOESY for stereochemical certainty ().
  • Biological Testing : Use enantiomerically pure samples and cross-validate with structural analogs ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one

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